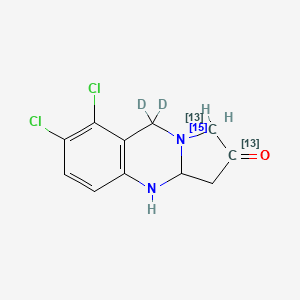

Anagrelide-13C2,15N,d2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H10Cl2N2O |

|---|---|

Molecular Weight |

262.10 g/mol |

IUPAC Name |

7,8-dichloro-9,9-dideuterio-1,3,3a,4-tetrahydro(4,5-13C2,115N)pyrrolo[2,1-b]quinazolin-2-one |

InChI |

InChI=1S/C11H10Cl2N2O/c12-8-1-2-9-7(11(8)13)5-15-4-6(16)3-10(15)14-9/h1-2,10,14H,3-5H2/i4+1,5D2,6+1,15+1 |

InChI Key |

BXEMSIZGLWTHOZ-NIPIIQTISA-N |

Isomeric SMILES |

[2H]C1(C2=C(C=CC(=C2Cl)Cl)NC3[15N]1[13CH2][13C](=O)C3)[2H] |

Canonical SMILES |

C1C2NC3=C(CN2CC1=O)C(=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Anagrelide-13C2,15N,d2 in Modern Drug Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anagrelide is a crucial therapeutic agent for the treatment of thrombocythemia, a condition characterized by an overproduction of platelets. To ensure its safe and effective use, rigorous bioanalytical methods are required to quantify its concentration in biological matrices. This technical guide provides an in-depth overview of Anagrelide-13C2,15N,d2, a stable isotope-labeled internal standard, and its pivotal role in the accurate quantification of Anagrelide in pharmacokinetic (PK) and toxicokinetic (TK) studies.

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry. By incorporating heavier isotopes such as carbon-13 (¹³C), nitrogen-15 (¹⁵N), and deuterium (d), this compound is chemically identical to the parent drug but has a distinct, higher mass. This property allows it to be distinguished from the unlabeled drug by a mass spectrometer. When added to a biological sample at a known concentration, it co-purifies with the analyte of interest and experiences similar matrix effects and ionization suppression or enhancement. This co-analysis enables highly accurate and precise quantification of the unlabeled drug by correcting for variations during sample preparation and analysis.

Core Purpose of this compound

The primary purpose of this compound is to serve as an internal standard in bioanalytical methods, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the precise quantification of Anagrelide in biological samples such as plasma and serum. Its use is critical for:

-

Pharmacokinetic (PK) Studies: Accurately determining the absorption, distribution, metabolism, and excretion (ADME) profile of Anagrelide.

-

Bioequivalence (BE) Studies: Comparing the bioavailability of a generic drug product to the brand-name drug.

-

Therapeutic Drug Monitoring (TDM): Ensuring that Anagrelide concentrations in patients are within the therapeutic range.

-

Metabolite Quantification: Although this specific labeled compound is for the parent drug, similar stable isotope-labeled standards are used to quantify Anagrelide's metabolites.

Quantitative Data Summary

The key physicochemical properties of Anagrelide and its stable isotope-labeled counterpart are summarized below. This data is essential for the development of robust bioanalytical methods.

| Property | Anagrelide (Unlabeled) | This compound (Labeled) |

| Molecular Formula | C₁₀H₇Cl₂N₃O | ¹³C₂C₈H₅D₂Cl₂¹⁵NN₂O |

| Molecular Weight | 256.09 g/mol | 260.09 g/mol |

| Mass Shift | N/A | +4 Da |

| Isotopic Purity | Not Applicable | Typically >98% (Isotopic purity should be confirmed from the Certificate of Analysis provided by the supplier) |

Anagrelide's Mechanism of Action

Anagrelide reduces platelet count primarily by inhibiting the maturation of megakaryocytes, the precursor cells to platelets.[1][2] This effect is thought to be mediated through the inhibition of phosphodiesterase III (PDE3).[1][2] The binding of Anagrelide to PDE3 is believed to initiate a signaling cascade that ultimately disrupts the normal development of megakaryocytes.

Experimental Protocols

Representative Bioanalytical Workflow for Pharmacokinetic Studies

The following diagram illustrates a typical workflow for a pharmacokinetic study employing a stable isotope-labeled internal standard like this compound.

Detailed Representative Protocol for Anagrelide Quantification in Human Plasma

Disclaimer: The following is a representative protocol synthesized from established bioanalytical methods for Anagrelide. Specific parameters should be optimized and validated for the user's instrumentation and application.

1. Materials and Reagents

-

Anagrelide reference standard

-

This compound (Internal Standard, IS)

-

Human plasma (with K2EDTA as anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

2. Preparation of Stock and Working Solutions

-

Anagrelide Stock Solution (1 mg/mL): Accurately weigh and dissolve Anagrelide in methanol.

-

IS Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Anagrelide stock solution in 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the IS at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

3. Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the IS working solution to each tube and vortex briefly.

-

Add 200 µL of acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

-

Vortex to mix and inject onto the LC-MS/MS system.

4. LC-MS/MS Conditions

| Parameter | Condition |

| LC System | UPLC or HPLC system |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water with 5 mM Ammonium Acetate |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and re-equilibrate for 1 minute. (This should be optimized for the specific column and system) |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Anagrelide: Q1: 256.0 -> Q3: 185.0 (Quantifier), Q1: 256.0 -> Q3: 210.0 (Qualifier) This compound: Q1: 260.0 -> Q3: 189.0 (Quantifier) |

| Ion Source Parameters | Optimize for the specific instrument (e.g., Capillary voltage, source temperature, gas flows) |

5. Data Analysis

-

Integrate the peak areas for the Anagrelide and this compound MRM transitions.

-

Calculate the peak area ratio (Anagrelide/IS).

-

Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

-

Determine the concentration of Anagrelide in the QC and unknown samples from the calibration curve.

Conclusion

This compound is an indispensable tool for researchers and drug development professionals involved in the study of Anagrelide. Its use as an internal standard in LC-MS/MS assays provides the necessary accuracy and precision to meet regulatory requirements for bioanalytical method validation. By enabling reliable quantification, it plays a critical role in defining the pharmacokinetic profile and ensuring the safety and efficacy of Anagrelide-containing therapeutics.

References

In-Depth Technical Guide: Synthesis and Characterization of Anagrelide-13C2,15N,d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthesis route and characterization methods for the isotopically labeled compound Anagrelide-13C2,15N,d2. This stable isotope-labeled internal standard is crucial for quantitative bioanalytical studies, such as mass spectrometry-based pharmacokinetic and metabolic profiling of Anagrelide.

Overview of Anagrelide

Anagrelide is a medication used to treat essential thrombocythemia, a myeloproliferative disorder characterized by the overproduction of platelets.[1] Its primary mechanism of action involves the inhibition of megakaryocyte maturation, thereby reducing platelet production.[1][2] Anagrelide is also a potent inhibitor of phosphodiesterase III (PDE3).[2]

Proposed Synthesis of this compound

Synthesis Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl N-(2,3-dichloro-6-nitrobenzyl)-[13C2,15N]-glycinate

-

To a solution of 2,3-dichloro-6-nitrobenzaldehyde (1.0 eq) in methanol, add [¹³C₂,¹⁵N]-Glycine ethyl ester hydrochloride (1.1 eq) and sodium cyanoborohydride (1.5 eq).

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield Ethyl N-(2,3-dichloro-6-nitrobenzyl)-[¹³C₂,¹⁵N]-glycinate.

Step 2: Synthesis of Ethyl N-(6-amino-2,3-dichlorobenzyl)-[13C2,15N]-glycinate

-

Dissolve Ethyl N-(2,3-dichloro-6-nitrobenzyl)-[¹³C₂,¹⁵N]-glycinate (1.0 eq) in ethanol.

-

Add Palladium on carbon (10% w/w) to the solution.

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (as monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude Ethyl N-(6-amino-2,3-dichlorobenzyl)-[¹³C₂,¹⁵N]-glycinate, which can be used in the next step without further purification.

Step 3: Synthesis of Anagrelide-13C2,15N

-

Dissolve Ethyl N-(6-amino-2,3-dichlorobenzyl)-[¹³C₂,¹⁵N]-glycinate (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF).

-

Add a solution of cyanogen bromide (1.1 eq) in the same solvent dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

A precipitate should form. Isolate the intermediate by filtration.

-

Suspend the intermediate in an alcohol (e.g., ethanol) and reflux with a base (e.g., triethylamine) to effect cyclization.

-

After cooling, collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum to yield Anagrelide-¹³C₂,¹⁵N.

Step 4: Synthesis of this compound

-

Suspend Anagrelide-¹³C₂,¹⁵N (1.0 eq) in deuterium oxide (D₂O).

-

Add a catalytic amount of a base (e.g., sodium deuteroxide, NaOD).

-

Heat the mixture to facilitate H-D exchange at the methylene position adjacent to the carbonyl group.

-

Monitor the exchange by ¹H NMR or mass spectrometry.

-

Upon completion, neutralize the reaction with DCl.

-

Collect the solid product by filtration, wash with D₂O, and dry under high vacuum to yield the final product, Anagrelide-¹³C₂,¹⁵N,d₂.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

Summary of Quantitative Data

| Parameter | Expected Value/Result | Method |

| Molecular Formula | C₈¹³C₂H₅D₂Cl₂¹⁴N₂¹⁵NO | - |

| Molecular Weight | 262.09 g/mol | - |

| Mass Spectrometry | [M+H]⁺ at m/z 263.0 | High-Resolution Mass Spectrometry (HRMS) |

| ¹H NMR | Absence of signal for the CH₂ group adjacent to the carbonyl. Signals for aromatic and other CH₂ protons would be present. | ¹H NMR (e.g., 400 MHz, DMSO-d₆) |

| ¹³C NMR | Enhanced signals for the two ¹³C-labeled carbons in the imidazoquinazoline ring system. | ¹³C NMR (e.g., 100 MHz, DMSO-d₆) |

| Purity | >98% | RP-HPLC |

| Isotopic Enrichment | >99% for ¹³C and ¹⁵N | Mass Spectrometry |

Characterization Methodologies

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be used to determine the chemical purity of the final compound.

-

Column: C18, 150 x 4.6 mm, 5 µm.[2]

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid to adjust pH to ~3.0).[2][3]

-

Flow Rate: 1.0 mL/min.[3]

-

Detection: UV at 251 nm.[3]

-

Column Temperature: 40°C.[3]

Mass Spectrometry (MS)

Mass spectrometry is critical for confirming the molecular weight and isotopic enrichment.

-

Technique: Electrospray Ionization (ESI) in positive mode.

-

Expected Molecular Ion: The protonated molecular ion [M+H]⁺ is expected at m/z 263.0, which is 5 units higher than the unlabeled Anagrelide (m/z 258.0).

-

Fragmentation Analysis: Tandem MS (MS/MS) can be used to confirm the location of the labels by analyzing the fragmentation pattern. The fragments containing the ¹³C and ¹⁵N labels will show a corresponding mass shift.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information.

-

¹H NMR: The most significant feature will be the absence of the singlet corresponding to the C-3 methylene protons due to deuteration. The remaining aromatic and methylene protons should be observable at their expected chemical shifts.

-

¹³C NMR: Two signals corresponding to the labeled carbons will be significantly enhanced. The chemical shifts will be similar to those of unlabeled Anagrelide.

-

¹⁵N NMR: A signal confirming the presence of the ¹⁵N label can be observed.

Anagrelide's Mechanism of Action: Signaling Pathway

Anagrelide's primary therapeutic effect is the reduction of platelet counts, which is achieved by inhibiting the maturation of megakaryocytes, the precursors to platelets.[2] While the complete mechanism is not fully elucidated, a key pathway involves the inhibition of phosphodiesterase III (PDE3).[2][4]

Caption: Signaling pathway of Anagrelide in megakaryocytes.

References

- 1. researchgate.net [researchgate.net]

- 2. pharmascholars.com [pharmascholars.com]

- 3. Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anagrelide | C10H7Cl2N3O | CID 135409400 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Metabolic Profiling Using Anagrelide-13C2,15N,d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of the stable isotope-labeled compound, Anagrelide-13C2,15N,d2, for the metabolic profiling of Anagrelide. This document outlines the metabolic pathways of Anagrelide, detailed experimental protocols for quantitative analysis, and a representative workflow for a metabolic profiling study.

Introduction to Anagrelide and Metabolic Profiling

Anagrelide is an orally active imidazoquinazoline derivative used for the treatment of thrombocytosis in patients with chronic myeloproliferative disorders.[1][2] Understanding the absorption, distribution, metabolism, and excretion (ADME) of Anagrelide is crucial for optimizing its therapeutic efficacy and safety. Metabolic profiling, a key component of ADME studies, involves the identification and quantification of a drug and its metabolites in biological matrices.

The use of stable isotope-labeled internal standards, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry.[3] These standards are chemically identical to the analyte but have a different mass, allowing for precise and accurate quantification by correcting for variations in sample preparation and instrument response.[3] this compound is a commercially available stable isotope-labeled version of Anagrelide.[4][5][6][7]

Metabolic Pathways of Anagrelide

Anagrelide is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2.[2] The two major metabolites are 6,7-dichloro-3-hydroxy-1,5-dihydro-imidazo[2,1-b]quinazolin-2-one (also known as 3-hydroxy anagrelide or BCH24426) and 2-amino-5,6-dichloro-3,4-dihydroquinazoline (RL603).[2] The 3-hydroxy anagrelide is a pharmacologically active metabolite.[2]

Caption: Metabolic pathway of Anagrelide.

Experimental Workflow for Metabolic Profiling

A typical workflow for a metabolic profiling study of Anagrelide using this compound as an internal standard is depicted below. This process involves sample collection, preparation, analysis by LC-MS/MS, and data processing.

Caption: Experimental workflow for metabolic profiling.

Detailed Experimental Protocols

The following are representative protocols for the quantification of Anagrelide and its metabolites in human plasma.

Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).

-

Add 50 µL of a suitable buffer (e.g., 0.1 M ammonium acetate).

-

Vortex for 30 seconds.

-

Add 500 µL of an organic extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).

-

Vortex for 2 minutes.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the upper organic layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the sensitive and selective quantification of Anagrelide and its metabolites.[1][8]

Chromatographic Conditions (Representative)

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 1 minute. |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometric Conditions (Representative)

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Anagrelide | 256.0 | 198.9 |

| 3-hydroxy anagrelide | 272.0 | 199.0 |

| RL603 | 216.0 | 199.0 |

| This compound (IS) | 261.1 | 202.9 |

Data Presentation: Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of Anagrelide and its active metabolite, 3-hydroxyanagrelide, from studies in healthy volunteers.

Table 1: Pharmacokinetic Parameters of Anagrelide (0.5 mg Oral Dose, Fasting) [9]

| Parameter | Mean ± SD |

| Cmax (pg/mL) | 1997.1 ± 1159.2 |

| AUC0–t (pg·h/mL) | 4533.3 ± 2379.3 |

| Tmax (h) | 0.94 (median) |

| t½ (h) | ~1.7 |

Table 2: Pharmacokinetic Parameters of Anagrelide and 3-hydroxyanagrelide (2 mg Oral Dose, Fasting) [10][11]

| Compound | Parameter | Value (Mean ± SD) |

| Anagrelide | Cmax (ng/mL) | 13.9 ± 5.9 |

| AUC0-t (ng·h/mL) | 33.4 ± 12.0 | |

| Tmax (h) | 1.0 (median) | |

| t½ (h) | 1.5 ± 0.3 | |

| 3-hydroxyanagrelide | Cmax (ng/mL) | 14.1 ± 4.1 |

| AUC0-t (ng·h/mL) | 68.6 ± 18.2 | |

| Tmax (h) | 1.5 (median) | |

| t½ (h) | 2.5 ± 0.5 |

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the metabolic profiling of Anagrelide. The detailed experimental protocols and workflows presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute studies aimed at understanding the pharmacokinetics and metabolism of Anagrelide. Accurate and precise quantification of Anagrelide and its metabolites is critical for ensuring its safe and effective use in the treatment of thrombocythemia.

References

- 1. High-performance liquid chromatography-mass spectrometry method for determination of anagrelide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scialert.net [scialert.net]

- 3. A novel stable isotope labelling assisted workflow for improved untargeted LC–HRMS based metabolomics research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. clearsynth.com [clearsynth.com]

- 8. researchgate.net [researchgate.net]

- 9. Bioequivalence and Pharmacokinetics of Low-Dose Anagrelide 0.5 mg Capsules in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of a Novel Anagrelide Extended‐Release Formulation in Healthy Subjects: Food Intake and Comparison With a Reference Product - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Understanding the Isotopic Labeling of Anagrelide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of Anagrelide, a medication used to treat essential thrombocythemia. This document details the synthesis, application, and analysis of isotopically labeled Anagrelide, offering valuable insights for researchers in drug metabolism, pharmacokinetics, and mechanism of action studies.

Introduction to Anagrelide and Isotopic Labeling

Anagrelide hydrochloride is a platelet-reducing agent that functions by inhibiting the maturation of megakaryocytes, the precursors to platelets.[1][2][3][4] Isotopic labeling, the practice of replacing an atom in a molecule with one of its isotopes, is a powerful technique used in drug development to trace the absorption, distribution, metabolism, and excretion (ADME) of a compound within an organism. Commonly used isotopes in pharmaceutical research include carbon-14 (¹⁴C), carbon-13 (¹³C), and deuterium (²H or D).

Stable isotopes like ¹³C and deuterium are non-radioactive and can be detected by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[5] Radioisotopes such as ¹⁴C emit radiation that can be quantified to determine the concentration of the labeled drug and its metabolites in various biological matrices.[1][6]

Synthesis of Isotopically Labeled Anagrelide

While detailed, publicly available step-by-step protocols for the synthesis of isotopically labeled Anagrelide are scarce, patent literature suggests that the preparation of such compounds is feasible. The synthesis would likely follow the established routes for unlabeled Anagrelide, incorporating isotopically labeled starting materials at a suitable stage.

For instance, the synthesis of ¹⁴C-labeled Anagrelide could involve the introduction of a ¹⁴C-containing precursor, such as labeled cyanogen bromide, during the formation of the quinazoline ring system.[6][7][8][9] Similarly, deuterated Anagrelide, often used as an internal standard in quantitative mass spectrometry, can be synthesized using deuterated reagents or solvents during the synthetic process.[5][10][11]

A general synthetic approach described in patents involves the reaction of an appropriately substituted aminobenzylglycine ethyl ester with cyanogen bromide to form an iminoquinazoline intermediate, which is then cyclized to yield the Anagrelide core.[7][8] Introducing an isotopic label would necessitate the use of a labeled version of one of the key building blocks in this pathway.

Data Presentation: Pharmacokinetics of Anagrelide and its Metabolites

Isotopically labeled Anagrelide, particularly ¹⁴C-Anagrelide, has been instrumental in elucidating the pharmacokinetic profile of the drug in humans.[1] The following tables summarize key quantitative data from pharmacokinetic studies.

Table 1: Pharmacokinetic Parameters of Anagrelide and its Active Metabolite (3-hydroxyanagrelide) in Healthy Volunteers

| Parameter | Anagrelide | 3-hydroxyanagrelide | Reference |

| Tmax (h) | ~1.0 | ~2.0 | [4] |

| Terminal Half-life (h) | ~1.7 | ~3.9 | [4] |

| Systemic Exposure (AUC) | - | ~2x that of Anagrelide | [4] |

Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Table 2: Excretion of Radioactivity Following a Single Oral Dose of ¹⁴C-Anagrelide (1 mg) in Healthy Male Volunteers

| Excretion Route | Percentage of Administered Dose | Reference |

| Urine (24 hours) | 68% | [3] |

| Urine (144 hours) | 72% | [3] |

| Feces | 10% | [3] |

Table 3: Bioavailability of Anagrelide Extended-Release (AER) Formulation Compared to Commercially Available Reference Product (CARP)

| Condition | Relative Bioavailability (AER vs. CARP) | Reference |

| Fasting | 55% | [3] |

| Fed | 60% | [3] |

Experimental Protocols

In Vitro Megakaryocyte Differentiation and Proplatelet Formation Assay

This protocol is designed to assess the effect of Anagrelide on the development of platelet-producing megakaryocytes.

Methodology:

-

Cell Culture: Human CD34+ hematopoietic progenitor cells are cultured in a suitable medium supplemented with thrombopoietin (TPO) and other cytokines to induce differentiation into megakaryocytes.[8][12]

-

Anagrelide Treatment: Differentiated megakaryocytes are treated with varying concentrations of Anagrelide or a vehicle control.

-

Proplatelet Formation Analysis: After a defined incubation period, the formation of proplatelets (cytoplasmic extensions from which platelets are shed) is assessed using microscopy.[13]

-

Flow Cytometry: Megakaryocyte maturation and ploidy can be further analyzed by flow cytometry using specific cell surface markers (e.g., CD41, CD61) and a DNA dye.[8]

Quantitative Analysis of Anagrelide and its Metabolites using LC-MS/MS with a Deuterated Internal Standard

This protocol outlines a typical bioanalytical method for the quantification of Anagrelide and its metabolites in plasma samples.

Methodology:

-

Sample Preparation: Plasma samples are spiked with a known concentration of deuterated Anagrelide as an internal standard. Proteins are precipitated using an organic solvent (e.g., acetonitrile), and the supernatant is collected after centrifugation.[11][13][14]

-

LC-MS/MS Analysis: The extracted samples are injected onto a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The analytes (Anagrelide, its metabolites, and the deuterated internal standard) are separated by reverse-phase chromatography and detected by mass spectrometry using multiple reaction monitoring (MRM).[14]

-

Quantification: The concentration of each analyte is determined by comparing the ratio of its peak area to that of the deuterated internal standard against a standard curve.[10][11]

Visualizations of Pathways and Workflows

Anagrelide's Mechanism of Action: Signaling Pathway

The platelet-lowering effect of Anagrelide is linked to the activation of the integrated stress response pathway.

Caption: Anagrelide's effect on the eIF2α/ATF4/TRIB3 signaling pathway.

Experimental Workflow: ADME Study using ¹⁴C-Anagrelide

This workflow illustrates the key steps in an Absorption, Distribution, Metabolism, and Excretion (ADME) study using radiolabeled Anagrelide.

References

- 1. Agrylin (Anagrelide): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics of a Novel Anagrelide Extended‐Release Formulation in Healthy Subjects: Food Intake and Comparison With a Reference Product - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. resolvemass.ca [resolvemass.ca]

- 6. CN107903269B - Preparation method of anagrelide trichloro derivative - Google Patents [patents.google.com]

- 7. US8530651B2 - Process for the preparation of anagrelide and analogues - Google Patents [patents.google.com]

- 8. US6388073B1 - Method for the manufacture of anagrelide - Google Patents [patents.google.com]

- 9. CN103254197A - Preparation method of anagrelide hydrochloride - Google Patents [patents.google.com]

- 10. lcms.cz [lcms.cz]

- 11. texilajournal.com [texilajournal.com]

- 12. Bioequivalence and Pharmacokinetics of Low-Dose Anagrelide 0.5 mg Capsules in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacokinetic profile and in vivo anticancer efficacy of anagrelide administered subcutaneously in rodents - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Labeled Anagrelide in Drug Metabolism Studies: A Technical Guide

Introduction

Anagrelide is a platelet-reducing agent indicated for the treatment of thrombocythemia, particularly in patients with myeloproliferative neoplasms, to decrease the elevated platelet count and reduce the risk of thrombosis.[1][2][3] Understanding the absorption, distribution, metabolism, and excretion (ADME) of Anagrelide is fundamental to its safe and effective clinical use. Drug metabolism studies are a critical component of this understanding, and the use of isotopically labeled Anagrelide is an indispensable tool for researchers, scientists, and drug development professionals. This technical guide provides an in-depth overview of the role of labeled Anagrelide in elucidating its metabolic fate, complete with quantitative data, experimental protocols, and pathway visualizations.

Anagrelide Metabolism

Anagrelide undergoes extensive metabolism, primarily in the liver, with less than 1% of the administered dose being excreted as the unchanged parent drug in urine.[1][2][4][5] The primary enzyme responsible for its biotransformation is Cytochrome P450 1A2 (CYP1A2).[1][4][6][7]

The metabolism of Anagrelide results in the formation of two major metabolites:

-

3-hydroxy anagrelide (BCH24426): This is a pharmacologically active metabolite.[1][4][6] It has a similar potency and efficacy to Anagrelide in its platelet-lowering effect.[1] However, it is approximately 40 times more potent than the parent drug as an inhibitor of phosphodiesterase 3 (PDE3).[1][4][8]

-

RL603 (2-amino-5,6-dichloro-3,4,-dihydroquinazoline): This is an inactive metabolite.[1][4][8][9]

Following oral administration, the exposure to the active metabolite, 3-hydroxy anagrelide, as measured by plasma AUC, is approximately twice that of the parent drug.[1]

The Indispensable Role of Labeled Anagrelide

Isotopically labeled Anagrelide, most commonly with Carbon-14 (¹⁴C), is a powerful tool in drug metabolism research. Its application is crucial for:

-

Mass Balance and Excretion Studies: ¹⁴C-labeled Anagrelide allows for the determination of the total radioactivity excreted in urine and feces, ensuring a complete picture of the drug's elimination from the body. Following a single oral dose of ¹⁴C-anagrelide, over 70% of the radioactivity was recovered in the urine.[10]

-

Metabolite Profiling and Identification: By tracking the radioactive label, researchers can detect and identify all metabolites in various biological matrices (plasma, urine, feces), even those present at very low concentrations. This led to the identification of 3-hydroxy anagrelide and RL603 as the major metabolites.[8]

-

Quantitative Analysis: Labeled metabolites serve as authentic standards for the development and validation of bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to accurately quantify the parent drug and its metabolites in biological samples.

-

Reaction Phenotyping: In vitro studies using human liver microsomes and specific chemical inhibitors or recombinant CYP enzymes can pinpoint the exact P450 isoforms responsible for Anagrelide's metabolism. Labeled Anagrelide helps in the sensitive detection of metabolite formation in these systems.

Quantitative Data Summary

The following tables summarize key quantitative data from pharmacokinetic and metabolism studies of Anagrelide.

Table 1: Pharmacokinetic Parameters of Anagrelide and its Metabolites in Healthy Volunteers (Fasting)

| Parameter | Anagrelide | 3-hydroxy anagrelide | RL603 |

| Tmax (h) | ~1.0[1] | ~1-2[6] | - |

| Cmax (pg/mL) | 1997.1 ± 1159.2[6] | - | - |

| AUC₀–t (pg·h/mL) | 4533.3 ± 2379.3[6] | - | - |

| Plasma Half-life (t½) (h) | ~1.3 - 1.5[1][10] | ~2.5[1][4] | - |

Data from a 0.5 mg low-dose bioequivalence study.[6]

Table 2: Urinary Excretion of Anagrelide and its Metabolites (% of Administered Dose)

| Compound | Percentage of Dose in Urine |

| Anagrelide | < 1%[1][4] |

| 3-hydroxy anagrelide | ~3%[1][4] |

| RL603 | 16 - 20%[1][4] |

Table 3: In Vitro Potency (IC₅₀) for PDE3 Inhibition

| Compound | IC₅₀ (nM) |

| Anagrelide | 36[1][8] |

| 3-hydroxy anagrelide | 0.9[1][8] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key experiments in Anagrelide metabolism studies.

Protocol 1: Human Pharmacokinetic Study Using Labeled Anagrelide

-

Objective: To determine the pharmacokinetics, mass balance, and metabolite profile of Anagrelide in healthy human subjects.

-

Investigational Product: A single oral dose of Anagrelide, including a trace amount of ¹⁴C-labeled Anagrelide.

-

Study Population: Healthy adult male and/or female volunteers, screened for normal hepatic and renal function.

-

Procedure:

-

Subjects are administered a single oral dose of the ¹⁴C-Anagrelide formulation under fasting conditions.

-

Serial blood samples are collected at predefined time points (e.g., pre-dose, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24 hours post-dose).

-

Urine and feces are collected quantitatively for a period sufficient to capture the majority of the excreted radioactivity (e.g., 7 days or until radioactivity falls below a certain threshold).

-

-

Sample Analysis:

-

Plasma, urine, and homogenized feces are analyzed for total radioactivity using liquid scintillation counting.

-

Plasma and urine samples are profiled for metabolites using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector.

-

The structure of detected metabolites is elucidated using LC-MS/MS.

-

Concentrations of Anagrelide and its primary metabolites (3-hydroxy anagrelide, RL603) in plasma are determined using a validated LC-MS/MS method.

-

-

Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated from the plasma concentration-time data. The total recovery of radioactivity and the proportion of each metabolite are determined.

Protocol 2: In Vitro Metabolism Study with Human Liver Microsomes

-

Objective: To identify the primary metabolic pathways and the specific CYP450 enzymes involved in Anagrelide metabolism.

-

Materials:

-

Labeled or unlabeled Anagrelide

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (cofactor for CYP activity)

-

Specific CYP450 chemical inhibitors (e.g., fluvoxamine for CYP1A2, ketoconazole for CYP3A4)

-

Phosphate buffer (pH 7.4)

-

-

Procedure:

-

Incubation: Anagrelide is incubated with HLMs in the presence of the NADPH regenerating system at 37°C.

-

Reaction Termination: The reaction is stopped at various time points by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

-

Reaction Phenotyping: Parallel incubations are performed in the presence of specific CYP450 inhibitors to assess their effect on metabolite formation. For example, a significant reduction in metabolite formation in the presence of fluvoxamine would implicate CYP1A2.[1]

-

-

Sample Analysis:

-

After centrifugation to remove precipitated protein, the supernatant is analyzed by LC-MS/MS.

-

The rate of disappearance of the parent drug (Anagrelide) and the rate of formation of metabolites (e.g., 3-hydroxy anagrelide) are measured.

-

-

Data Analysis: The kinetic parameters of metabolism (Km, Vmax) are determined. The percentage of inhibition by specific inhibitors is calculated to identify the contribution of each CYP isoform to the overall metabolism.

Visualizations

Metabolic Pathway of Anagrelide

Caption: Metabolic biotransformation of Anagrelide.

Experimental Workflow for In Vitro Metabolism

References

- 1. Anagrelide: Package Insert / Prescribing Information / MOA [drugs.com]

- 2. Anagrelide | C10H7Cl2N3O | CID 135409400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Agrylin (Anagrelide): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Anagrelide, a selective thrombocytopenic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bioequivalence and Pharmacokinetics of Low-Dose Anagrelide 0.5 mg Capsules in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cancercareontario.ca [cancercareontario.ca]

- 8. Comparison of the biological activities of anagrelide and its major metabolites in haematopoietic cell cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scialert.net [scialert.net]

- 10. accessdata.fda.gov [accessdata.fda.gov]

Anagrelide-13C2,15N,d2 as a Tracer: An In-depth Technical Guide to its Mechanism of Action and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Anagrelide-13C2,15N,d2 as a stable isotope-labeled tracer in pharmacology and drug development. It details the core principles of its application, the established mechanism of action of anagrelide, and the experimental protocols for its use in research.

Introduction to Stable Isotope Labeled Tracers

Stable isotope labeling is a powerful technique in which non-radioactive isotopes are incorporated into a molecule to trace its journey through a biological system.[1] Unlike radioactive isotopes, stable isotopes do not decay and pose no radiation risk, making them ideal for clinical studies, especially in vulnerable populations.[1][2] The use of compounds labeled with stable isotopes like carbon-13 (¹³C), nitrogen-15 (¹⁵N), and deuterium (²H or d) in conjunction with mass spectrometry allows for the precise quantification and differentiation of the labeled drug from its unlabeled counterpart and endogenous molecules.[3][4][5][6] This methodology is invaluable for absorption, distribution, metabolism, and excretion (ADME) studies, as well as for determining absolute bioavailability and investigating drug-drug interactions.[2][5][6]

This compound is a stable isotope-labeled version of anagrelide, a medication used to reduce elevated platelet counts in myeloproliferative neoplasms like essential thrombocythemia.[7][8][9][10] The incorporation of two carbon-13 atoms, one nitrogen-15 atom, and two deuterium atoms results in a molecule that is chemically identical to anagrelide but has a higher mass. This mass difference allows for its distinct detection and quantification using mass spectrometry.[11][12][13]

Mechanism of Action of Anagrelide

Anagrelide's primary therapeutic effect is the reduction of platelet count.[14] This is achieved through its targeted action on the maturation of megakaryocytes, the bone marrow cells responsible for producing platelets.[15][16][17][18]

2.1. Inhibition of Megakaryocyte Maturation

The core mechanism of anagrelide's platelet-lowering effect is the inhibition of the maturation of megakaryocytes from their precursors.[8][15][16][17][19][20][21] This disruption occurs in the post-mitotic phase of megakaryocyte development, leading to a reduction in their size and ploidy.[7][22] Consequently, the production and release of platelets into the bloodstream are diminished.[15] Studies have shown that anagrelide treatment leads to a "left-shifting" in the megakaryocyte lineage, with a predominance of immature precursor cells.[19][20][21] This effect is dose-dependent and reversible upon discontinuation of the drug.[10][22]

2.2. Signaling Pathways and Molecular Targets

While the precise molecular targets for its platelet-lowering effects are still under investigation, several pathways have been implicated:

-

Phosphodiesterase III (PDE3) Inhibition: Anagrelide is a potent inhibitor of phosphodiesterase type III (PDE3), with an IC50 of 36 nM.[8][23][24] Its active metabolite, 3-hydroxy anagrelide, is an even more potent PDE3 inhibitor (IC50 = 0.9 nM).[23] However, the platelet-lowering effect of anagrelide appears to be independent of PDE3 inhibition, as this effect is observed at doses lower than those required to inhibit platelet aggregation.[7][16][17][23] The cardiovascular side effects of anagrelide, such as vasodilation and tachycardia, are attributed to its PDE3 inhibitory activity.[23]

-

Transcriptional Regulation: Anagrelide has been shown to suppress the expression of key transcription factors necessary for megakaryopoiesis, including GATA-1 and FOG-1.[7]

-

eIF2α/ATF4 Pathway: More recent studies have linked anagrelide's anti-megakaryopoietic activity to the signaling pathway involving the eukaryotic initiation factor 2 alpha (eIF2α) and activating transcription factor 4 (ATF4).[25] Anagrelide induces the phosphorylation of eIF2α, leading to increased levels of ATF4 protein.[25] ATF4, in turn, upregulates genes like TRIB3, which is a negative modulator of megakaryopoiesis.[25][26]

Application of this compound as a Tracer

The stable isotope-labeled this compound serves as a crucial tool in clinical pharmacology to precisely study the drug's behavior in the human body.

3.1. Absolute Bioavailability Studies

A key application is in determining the absolute bioavailability of an oral formulation. This is achieved by co-administering a single intravenous (IV) dose of the labeled drug (this compound) and an oral dose of the unlabeled drug. By measuring the plasma concentrations of both the labeled and unlabeled anagrelide over time using LC-MS/MS, the fraction of the orally administered drug that reaches systemic circulation can be accurately calculated.

3.2. Drug Metabolism and Metabolite Identification

Anagrelide is extensively metabolized in the liver, primarily by CYP1A2, into an active metabolite (3-hydroxy anagrelide) and an inactive metabolite (RL603).[7] By administering this compound, researchers can readily distinguish drug-related metabolites from endogenous compounds in complex biological matrices like plasma and urine. The characteristic mass shift of the isotope label allows for the confident identification and quantification of all metabolites.

3.3. Pharmacokinetic Studies

Stable isotope tracers are invaluable for various pharmacokinetic studies:

-

Food Effect Studies: To assess the impact of food on drug absorption, a study can be designed where subjects receive the labeled drug under fed conditions and the unlabeled drug under fasting conditions, or vice-versa, in a crossover design.

-

Drug-Drug Interaction Studies: The effect of a co-administered drug on the pharmacokinetics of anagrelide can be precisely determined by administering labeled anagrelide with the interacting drug and unlabeled anagrelide alone.

-

Bioequivalence Studies: While not the primary use for a tracer, stable isotope-labeled compounds can be used as internal standards in bioequivalence studies to ensure the accuracy of the analytical method.[2]

Quantitative Data

The following tables summarize key quantitative data for anagrelide and its active metabolite.

Table 1: Pharmacokinetic Parameters of Anagrelide and 3-hydroxy anagrelide

| Parameter | Anagrelide | 3-hydroxy anagrelide | Reference(s) |

| Tmax (Peak Plasma Time) | ~1 hour | ~1-2 hours | [7][27] |

| t1/2 (Terminal Half-life) | ~1.3-1.5 hours | ~2.5-3.9 hours | [7][27][28] |

| Bioavailability | ~70% | - | [7] |

| Metabolism | Extensively by CYP1A2 | - | [7] |

| Excretion | <1% in urine (unchanged) | - | [29] |

Table 2: Potency of Anagrelide and 3-hydroxy anagrelide

| Compound | Target | IC50 | Reference(s) |

| Anagrelide | PDE3 | 36 nM | [23][24] |

| 3-hydroxy anagrelide | PDE3 | 0.9 nM | [23] |

| Anagrelide | Megakaryocyte Development | 26 nM | [24] |

| Anagrelide | GIST882 cell line | 16 nM | [24] |

Experimental Protocols

5.1. In Vitro Megakaryocyte Differentiation Assay

This assay is used to evaluate the direct effect of anagrelide on megakaryocyte development.

-

Cell Culture: Human hematopoietic stem cells (CD34+) or a megakaryocytic progenitor cell line (e.g., imMKCL) are cultured in a suitable medium supplemented with thrombopoietin (TPO) and other cytokines to induce megakaryocyte differentiation.[26]

-

Treatment: Differentiated cells are treated with varying concentrations of anagrelide or its labeled counterpart.

-

Analysis: After a defined incubation period (e.g., 7-14 days), the cells are analyzed for:

-

Megakaryocyte Markers: Expression of surface markers like CD41 and CD61 is quantified using flow cytometry.

-

Ploidy Analysis: The DNA content of the megakaryocytes is analyzed by flow cytometry after staining with a fluorescent DNA dye to assess their maturation state.

-

Proplatelet Formation: The formation of proplatelets, the precursors to platelets, can be visualized and quantified by microscopy.[30]

-

Gene Expression: Changes in the expression of key megakaryopoietic genes (e.g., GATA-1, TRIB3) can be measured by quantitative PCR.[25][26]

-

5.2. Clinical Pharmacology Study using this compound

This protocol outlines a typical absolute bioavailability study.

-

Study Design: An open-label, single-dose, two-period crossover study in healthy volunteers.

-

Dosing:

-

Period 1: Subjects receive a single oral dose of unlabeled anagrelide and a concurrent intravenous infusion of this compound.

-

Washout Period: A washout period of at least 7 days.

-

Period 2: Dosing is repeated.

-

-

Blood Sampling: Serial blood samples are collected at predefined time points before and after dosing (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).[31][32]

-

Sample Processing: Plasma is separated from the blood samples by centrifugation and stored at -70°C until analysis.

-

Bioanalysis: Plasma concentrations of both unlabeled anagrelide and this compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[31][32] The different masses of the labeled and unlabeled compounds allow for their simultaneous quantification.

-

Pharmacokinetic Analysis: The concentration-time data for both the oral and IV routes are used to calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and t1/2 (Half-life). Absolute bioavailability is calculated as the ratio of the dose-normalized AUC from the oral administration to the dose-normalized AUC from the IV administration.

Conclusion

This compound is a powerful and safe tool for researchers and drug development professionals. Its use as a tracer, in combination with modern bioanalytical techniques like mass spectrometry, enables a deep and precise understanding of the pharmacokinetics, metabolism, and bioavailability of anagrelide. This detailed knowledge is critical for optimizing dosing regimens, ensuring patient safety, and facilitating the development of new and improved formulations. The established mechanism of action of anagrelide, centered on the inhibition of megakaryocyte maturation, provides a clear biological framework for interpreting the data obtained from these tracer studies.

References

- 1. metsol.com [metsol.com]

- 2. researchgate.net [researchgate.net]

- 3. High-precision isotope ratio mass spectrometry and stable isotope precursors for tracer studies in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Anagrelide - Wikipedia [en.wikipedia.org]

- 9. Anagrelide: MedlinePlus Drug Information [medlineplus.gov]

- 10. Agrylin (Anagrelide): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 11. A review of current applications of mass spectrometry for biomarker/molecular tracer elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Anagrelide | C10H7Cl2N3O | CID 135409400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. What is the mechanism of Anagrelide Hydrochloride? [synapse.patsnap.com]

- 16. Anagrelide as a new platelet-lowering agent in essential thrombocythemia: mechanism of actin, efficacy, toxicity, current indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 18. nbinno.com [nbinno.com]

- 19. Effects of anagrelide on megakaryopoiesis and platelet production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. [Anagrelide-induced changes of megakaryopoiesis during therapy of chronic myeloproliferative disorders with thrombocythemia] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Thieme E-Journals - Seminars in Thrombosis and Hemostasis / Abstract [thieme-connect.com]

- 22. accessdata.fda.gov [accessdata.fda.gov]

- 23. drugs.com [drugs.com]

- 24. medchemexpress.com [medchemexpress.com]

- 25. The gene expression signature of anagrelide provides an insight into its mechanism of action and uncovers new regulators of megakaryopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Suppressive effects of anagrelide on cell cycle progression and the maturation of megakaryocyte progenitor cell lines in human induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Bioequivalence and Pharmacokinetics of Low-Dose Anagrelide 0.5 mg Capsules in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Pharmacokinetics and tolerability of anagrelide hydrochloride in young (18 - 50 years) and elderly (≥ 65 years) patients with essential thrombocythemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Agrylin (anagrelide) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 30. Anagrelide platelet-lowering effect is due to inhibition of both megakaryocyte maturation and proplatelet formation: insight into potential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Pharmacokinetics of a Novel Anagrelide Extended‐Release Formulation in Healthy Subjects: Food Intake and Comparison With a Reference Product - PMC [pmc.ncbi.nlm.nih.gov]

- 32. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the Application of Anagrelide-13C2,15N,d2 in Preclinical and Clinical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of the stable isotope-labeled compound, Anagrelide-13C2,15N,d2. While specific preliminary studies on this particular isotopic analog are not extensively published, this document outlines its critical role as an internal standard in the quantitative analysis of Anagrelide, its mechanism of action, and detailed experimental protocols for its use in pharmacokinetic and bioequivalence studies.

Introduction to Anagrelide and its Stable Isotope-Labeled Analog

Anagrelide is a potent phosphodiesterase type III (PDE3) inhibitor with an IC50 of 36 nM. It is an imidazoquinazoline derivative that functions as a platelet-lowering agent by inhibiting platelet aggregation and megakaryocytopoiesis in the bone marrow.[1] Anagrelide is indicated for the treatment of thrombocythemia, particularly secondary to malignant neoplasms, to reduce elevated platelet counts and the associated risk of thrombosis.

This compound is a stable isotope-labeled version of Anagrelide. Such labeled compounds are indispensable tools in modern bioanalytical chemistry, primarily serving as internal standards for quantitative mass spectrometry-based assays. Their utility lies in their near-identical physicochemical properties to the unlabeled analyte, while their mass difference allows for distinct detection. This ensures high accuracy and precision in quantifying the parent drug in complex biological matrices.

Mechanism of Action of Anagrelide

Anagrelide's primary mechanism of action is the inhibition of phosphodiesterase 3 (PDE3). This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. In megakaryocytes, elevated cAMP levels inhibit their maturation, thereby reducing the production of platelets.[2] In platelets, increased cAMP levels inhibit their aggregation.

Signaling Pathway of Anagrelide

Caption: Mechanism of action of Anagrelide in reducing platelet count.

Pharmacokinetics of Anagrelide

Understanding the pharmacokinetic profile of Anagrelide is crucial for designing studies that would utilize this compound. Anagrelide is rapidly absorbed after oral administration and undergoes extensive first-pass metabolism.[3]

The following table summarizes the pharmacokinetic parameters of a 0.5 mg single dose of Anagrelide in healthy volunteers under fasting conditions.[4]

| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |

| Cmax (pg/mL) | 1997.1 ± 1159.2 | 2061.3 ± 1054.0 |

| AUC0–t (pg·h/mL) | 4533.3 ± 2379.3 | 4515.0 ± 2392.3 |

| t½ (h) | 1.47 | 1.32 |

| tmax (h, median) | 0.94 | 0.94 |

A bioequivalence study comparing a test and reference formulation of 0.5 mg Anagrelide yielded the following geometric mean ratios.[4]

| Parameter | Geometric Mean Ratio (%) | 90% Confidence Interval |

| Cmax | 94.37 | 85.62 – 104.03 |

| AUC0–t | 99.28 | 94.09 – 104.75 |

| AUC0–∞ | 99.66 | 94.50 – 105.10 |

These values fall within the standard bioequivalence acceptance range of 80-125%.[4]

A study on a 2 mg extended-release formulation of Anagrelide (AER) compared to a commercially available reference product (CARP) in healthy volunteers provided the following data.[5]

| Parameter | AER (fasting) | AER (fed) | CARP (fasting) |

| Bioavailability vs CARP (%) | 55 | 60 | 100 |

Cmax, AUCt, and AUC∞ were significantly higher, and Tmax and t½ were significantly shorter for the CARP compared to the AER formulation.[5]

Experimental Protocol: Bioanalytical Method for Anagrelide Quantification using this compound

This section outlines a typical experimental protocol for the quantification of Anagrelide in human plasma using liquid chromatography with tandem mass spectrometry (LC-MS/MS), employing this compound as an internal standard.

To develop and validate a sensitive and specific LC-MS/MS method for the determination of Anagrelide in human plasma to support pharmacokinetic or bioequivalence studies.

-

Anagrelide reference standard

-

This compound (internal standard)

-

Human plasma (with anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure)

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer with an electrospray ionization (ESI) source

-

Thaw plasma samples at room temperature.

-

Spike 100 µL of plasma with 10 µL of this compound working solution.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the sample into the LC-MS/MS system.

-

LC Column: C18, e.g., 50 x 2.1 mm, 3.5 µm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient Elution: A suitable gradient to separate Anagrelide from endogenous plasma components.

-

Flow Rate: 0.4 mL/min

-

Ionization Mode: ESI Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Anagrelide: To be determined experimentally (e.g., based on parent ion and major fragment ion)

-

This compound: To be determined experimentally (mass shift corresponding to isotopic labeling)

-

The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for:

-

Selectivity and Specificity

-

Linearity and Range

-

Accuracy and Precision

-

Matrix Effect

-

Recovery

-

Stability (freeze-thaw, short-term, long-term, post-preparative)

Experimental Workflow for Anagrelide Quantification

Caption: Bioanalytical workflow for pharmacokinetic studies of Anagrelide.

Conclusion

This compound is a crucial tool for the accurate quantification of Anagrelide in biological matrices. Its use as an internal standard in LC-MS/MS-based bioanalytical methods is essential for reliable pharmacokinetic, bioavailability, and bioequivalence studies. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals to design and execute robust analytical protocols for the study of Anagrelide. While direct studies on this labeled compound are not widely available, its application is inferred from standard bioanalytical practices and the existing body of research on Anagrelide.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A phase III randomized, multicentre, double blind, active controlled trial to compare the efficacy and safety of two different anagrelide formulations in patients with essential thrombocythaemia – the TEAM‐ET 2·0 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Pharmacokinetics of a Novel Anagrelide Extended‐Release Formulation in Healthy Subjects: Food Intake and Comparison With a Reference Product - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Quantification of Anagrelide in Human Plasma by LC-MS/MS using a Stable Isotope-Labeled Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Anagrelide in human plasma. The utilization of a stable isotope-labeled internal standard, Anagrelide-¹³C₃, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies and clinical research. The protocol employs a straightforward solid-phase extraction (SPE) for sample clean-up, followed by a rapid chromatographic separation. The method was validated for linearity, precision, accuracy, recovery, and stability, demonstrating excellent performance and reliability.

Introduction

Anagrelide is a medication used for the treatment of essential thrombocythemia, a myeloproliferative disorder characterized by an elevated platelet count.[1] It functions by inhibiting the maturation of megakaryocytes, the precursors to platelets.[2] The primary mechanism of action involves the inhibition of phosphodiesterase III (PDE III), which disrupts signaling pathways essential for megakaryocyte development.[3] Accurate quantification of Anagrelide in biological matrices is crucial for pharmacokinetic and bioavailability/bioequivalence studies. This application note details a high-throughput LC-MS/MS method designed for the precise and reliable measurement of Anagrelide in human plasma, employing a stable isotope-labeled internal standard to correct for matrix effects and variability in sample processing.

Mechanism of Action: Anagrelide's Role in Megakaryopoiesis

Anagrelide's therapeutic effect is primarily attributed to its potent inhibition of phosphodiesterase III (PDE III). This inhibition leads to a disruption in the maturation of megakaryocytes, the bone marrow cells responsible for producing platelets. More specifically, recent studies suggest that Anagrelide's anti-megakaryopoietic activity is linked to the integrated stress response pathway, involving the phosphorylation of eIF2α and the subsequent increase in ATF4 protein levels.[4] This ultimately affects the expression of key transcription factors, such as GATA-1 and FOG-1, which are critical for megakaryopoiesis.

Figure 1: Anagrelide's Signaling Pathway in Megakaryopoiesis.

Experimental Protocols

Materials and Reagents

-

Anagrelide reference standard (≥98% purity)

-

Anagrelide-¹³C₃ internal standard (IS)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Ammonium acetate

-

Human plasma (K₂EDTA as anticoagulant)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

Stock and Working Solutions

-

Anagrelide Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Anagrelide in 10 mL of methanol.

-

Anagrelide-¹³C₃ IS Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Anagrelide-¹³C₃ in 1 mL of methanol.

-

Working Solutions: Prepare serial dilutions of the Anagrelide stock solution in 50:50 (v/v) methanol:water to create calibration standards. Prepare a working solution of the IS at an appropriate concentration in the same diluent.

Sample Preparation: Solid-Phase Extraction (SPE)

-

Thaw human plasma samples and vortex to ensure homogeneity.

-

To 100 µL of plasma, add 25 µL of the Anagrelide-¹³C₃ internal standard working solution.

-

Vortex mix for 10 seconds.

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water.

-

Dry the cartridge under vacuum for 1 minute.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography

| Parameter | Condition |

| HPLC System | Agilent 1290 Infinity LC or equivalent |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 5% B to 95% B in 2.0 min, hold at 95% B for 0.5 min, return to 5% B in 0.1 min, and re-equilibrate for 0.9 min |

Mass Spectrometry

| Parameter | Condition |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Anagrelide: 256.0 → 199.0Anagrelide-¹³C₃: 259.0 → 202.0 |

| Collision Energy | Optimized for the specific instrument |

| Dwell Time | 100 ms |

Experimental Workflow

The overall experimental workflow is designed for high-throughput analysis, from sample receipt to final data acquisition.

Figure 2: High-Throughput LC-MS/MS Workflow for Anagrelide Quantification.

Results and Discussion

The developed LC-MS/MS method was validated according to regulatory guidelines. The use of a stable isotope-labeled internal standard effectively compensated for any variations in sample preparation and matrix effects, leading to reliable quantification.

Linearity

The method demonstrated excellent linearity over the concentration range of 50 to 7500 pg/mL in human plasma. The coefficient of determination (r²) was consistently ≥ 0.99.[5]

Precision and Accuracy

Intra- and inter-assay precision and accuracy were evaluated at four quality control (QC) levels: lower limit of quantification (LLOQ), low QC (LQC), medium QC (MQC), and high QC (HQC). The results are summarized in Table 1.

Table 1: Intra- and Inter-Assay Precision and Accuracy

| QC Level | Concentration (pg/mL) | Intra-Assay Precision (%CV) | Intra-Assay Accuracy (%) | Inter-Assay Precision (%CV) | Inter-Assay Accuracy (%) |

| LLOQ | 50 | ≤ 10 | 90-110 | ≤ 15 | 85-115 |

| LQC | 150 | ≤ 8 | 92-108 | ≤ 10 | 90-110 |

| MQC | 1500 | ≤ 7 | 93-107 | ≤ 9 | 91-109 |

| HQC | 6000 | ≤ 6 | 94-106 | ≤ 8 | 92-108 |

Note: The values presented are representative and may vary based on the specific laboratory and instrumentation.

Recovery and Matrix Effect

The extraction recovery of Anagrelide and the internal standard was consistent across the different QC levels. The matrix effect was found to be minimal and was adequately compensated for by the co-eluting stable isotope-labeled internal standard.

Table 2: Extraction Recovery and Matrix Effect

| QC Level | Concentration (pg/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| LQC | 150 | 85-95 | 95-105 |

| MQC | 1500 | 87-97 | 96-104 |

| HQC | 6000 | 88-98 | 97-103 |

Stability

The stability of Anagrelide in human plasma was assessed under various conditions to ensure the integrity of the samples during handling and storage.

Table 3: Stability of Anagrelide in Human Plasma

| Stability Condition | Duration | Temperature | Stability (% of Nominal) |

| Bench-top | 6 hours | Room Temperature | 95-105 |

| Freeze-Thaw | 3 cycles | -20°C to Room Temp | 93-107 |

| Long-term | 30 days | -80°C | 94-106 |

| Post-preparative | 24 hours | Autosampler (4°C) | 96-104 |

Conclusion

This application note describes a highly sensitive, specific, and reliable LC-MS/MS method for the quantification of Anagrelide in human plasma. The use of a stable isotope-labeled internal standard, Anagrelide-¹³C₃, ensures accurate and precise results. The simple and efficient solid-phase extraction protocol allows for high-throughput sample processing. The validated method meets the requirements for regulated bioanalysis and is well-suited for pharmacokinetic and clinical research studies involving Anagrelide.

References

- 1. Anagrelide - Wikipedia [en.wikipedia.org]

- 2. The effects of anagrelide on human megakaryocytopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Anagrelide Hydrochloride? [synapse.patsnap.com]

- 4. The gene expression signature of anagrelide provides an insight into its mechanism of action and uncovers new regulators of megakaryopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High-performance liquid chromatography-mass spectrometry method for determination of anagrelide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Bioanalytical Method for Anagrelide in Human Plasma using LC-MS/MS with an Isotopically Labeled Internal Standard

Introduction

Anagrelide is a potent platelet-reducing agent indicated for the treatment of essential thrombocythemia and other myeloproliferative neoplasms.[1][2] Accurate and reliable quantification of Anagrelide in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note describes a robust and sensitive bioanalytical method for the determination of Anagrelide in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotopically labeled internal standard, Anagrelide-¹³C₂,¹⁵N,d₂, to ensure high accuracy and precision.

The developed method employs a simple protein precipitation technique for sample preparation, followed by rapid chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode. This method has been validated over a linear range of 50 to 7500 pg/mL and is suitable for high-throughput analysis in a clinical or research setting.

Experimental

Materials and Reagents

-

Anagrelide hydrochloride (Reference Standard)

-

Anagrelide-¹³C₂,¹⁵N,d₂ (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K₂EDTA)

Instrumentation

-

Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

-

Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent

-

Analytical Column: Ascentis® C18, 50 x 2.1 mm, 3 µm or equivalent

Liquid Chromatography Conditions

| Parameter | Value |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Gradient | 5% B to 95% B in 2.5 min, hold for 1 min, re-equilibrate for 1.5 min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition | Anagrelide: m/z 256.1 → 199.0 |

| Anagrelide-¹³C₂,¹⁵N,d₂: m/z 261.1 → 202.0 | |

| Dwell Time | 100 ms |

| IonSpray Voltage | 5500 V |

| Source Temperature | 550 °C |

| Collision Gas | Nitrogen |

Protocols

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of Anagrelide and Anagrelide-¹³C₂,¹⁵N,d₂ in methanol.

-

Working Solutions: Prepare serial dilutions of the Anagrelide stock solution in 50:50 acetonitrile:water to create working solutions for calibration standards and QC samples.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Anagrelide-¹³C₂,¹⁵N,d₂ stock solution in 50:50 acetonitrile:water.

-

Calibration Standards and QCs: Spike blank human plasma with the appropriate Anagrelide working solutions to achieve final concentrations for the calibration curve (e.g., 50, 100, 250, 500, 1000, 2500, 5000, and 7500 pg/mL) and QC samples (e.g., Low, Medium, High).

Sample Preparation Protocol

-

To 100 µL of plasma sample (blank, standard, QC, or unknown), add 25 µL of the IS working solution (100 ng/mL Anagrelide-¹³C₂,¹⁵N,d₂) and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vial.

-

Inject 5 µL onto the LC-MS/MS system.

Results and Discussion

The bioanalytical method demonstrated excellent performance characteristics in terms of linearity, accuracy, precision, and sensitivity.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 50 to 7500 pg/mL, with a correlation coefficient (r²) of >0.99. The lower limit of quantification (LLOQ) was established at 50 pg/mL, with a signal-to-noise ratio of >10.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels (LLOQ, Low, Medium, and High). The results are summarized in the table below. All values were within the acceptance criteria of ±15% (±20% for LLOQ) as per regulatory guidelines.

| QC Level | Concentration (pg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 50 | 8.2 | -3.5 | 9.8 | -1.2 |

| Low | 150 | 6.5 | 2.1 | 7.9 | 4.3 |

| Medium | 1500 | 4.8 | -1.8 | 6.2 | 0.5 |

| High | 6000 | 3.9 | 0.9 | 5.1 | -2.7 |

Pharmacokinetic Study Application

This method was successfully applied to a pharmacokinetic study in healthy volunteers following a single oral dose of Anagrelide. The mean plasma concentration-time profile is presented below.

| Time (hours) | Mean Anagrelide Concentration (pg/mL) |

| 0.25 | 850 |

| 0.5 | 1850 |

| 1.0 | 2050 |

| 1.5 | 1600 |

| 2.0 | 1100 |

| 4.0 | 450 |

| 6.0 | 200 |

| 8.0 | 90 |

| 12.0 |

Visualizations

Caption: Anagrelide's Mechanism of Action.

Caption: Bioanalytical Workflow for Anagrelide.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the quantitative analysis of Anagrelide in human plasma. The use of a stable isotopically labeled internal standard ensures the reliability of the results. This method is well-suited for supporting pharmacokinetic and bioequivalence studies of Anagrelide.

References

Application Notes and Protocols for a Pharmacokinetic Study of Anagrelide using Anagrelide-¹³C₂,¹⁵N,d₂

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anagrelide is a medication used to treat thrombocythemia, a condition characterized by an elevated platelet count. Understanding its pharmacokinetic profile—how the drug is absorbed, distributed, metabolized, and excreted—is crucial for optimizing dosing regimens and ensuring patient safety. Stable isotope-labeled compounds, such as Anagrelide-¹³C₂,¹⁵N,d₂, are invaluable tools in pharmacokinetic studies. When used as an internal standard, they allow for precise quantification of the unlabeled drug in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides a detailed protocol for a pharmacokinetic study of anagrelide, employing Anagrelide-¹³C₂,¹⁵N,d₂ as a key reagent.

Anagrelide is primarily metabolized by the enzyme CYP1A2 into an active metabolite, 3-hydroxy anagrelide.[1] Both the parent drug and its active metabolite contribute to the therapeutic effect and potential side effects.[2] Therefore, the quantification of both compounds is essential for a comprehensive pharmacokinetic assessment. The plasma half-life of anagrelide is approximately 1.5 hours, while its active metabolite, 3-hydroxy anagrelide, has a longer half-life of about 2.5 hours.[1]

Materials and Methods

Reagents and Materials

-

Anagrelide hydrochloride (Reference Standard)

-

Anagrelide-¹³C₂,¹⁵N,d₂ (Internal Standard)

-

3-hydroxy anagrelide (Reference Standard)

-

Human plasma (K₂EDTA as anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges

-

96-well plates

-

LC-MS/MS system (e.g., Sciex, Waters, Agilent)

Experimental Protocols

Study Design

A typical pharmacokinetic study would involve administering a single oral dose of anagrelide to healthy volunteers.[2] Blood samples are then collected at predetermined time points to characterize the plasma concentration-time profile of anagrelide and its active metabolite.

Blood Sample Collection